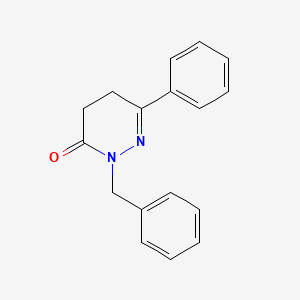

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-6-phenyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPXAOYMXIGGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523844 | |

| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87769-64-0 | |

| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one with Benzaldehyde

One of the primary methods involves the condensation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with benzaldehyde in the presence of a base such as sodium hydroxide:

- Procedure : Sodium hydroxide (0.5 g, 3.5 mmol) is added to a solution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (0.15 g, 1 mmol) and benzaldehyde (0.11 g, 1 mmol) in 30 mL ethanol.

- The reaction mixture is stirred, and the solvent is evaporated under vacuum.

- The residue is purified by silica-gel column chromatography using a hexane/ethyl acetate mixture (7:3 v/v).

- Slow evaporation at room temperature yields colorless single crystals of the target compound.

This method yields the compound with high purity and allows for crystallographic studies confirming the molecular structure and conformation.

Multicomponent and Domino Reactions for Pyridazinone Derivatives

More complex synthetic strategies involve multicomponent reactions and domino processes:

- For example, phenylhydrazine reacts with 4-pentynoic acid in the presence of zinc chloride to form pyridazinone derivatives in a one-pot process.

- These methods can be adapted to synthesize substituted dihydropyridazinones, including 2-benzyl-6-phenyl derivatives, by varying the starting materials and reaction conditions.

Copper-Catalyzed Oxidative Coupling in the Presence of Pyridine

Another reported synthesis involves copper diacetate-catalyzed oxidative coupling:

- Reaction conditions include pyridine as solvent, copper diacetate as catalyst, sodium carbonate as base, and toluene as solvent.

- The reaction is conducted at 100 °C under atmospheric pressure for 12 hours using Schlenk techniques.

- This method achieves a yield of approximately 90% for this compound.

Comparative Data Table of Preparation Methods

Research Findings and Structural Insights

- The compound this compound exhibits a nonplanar molecular structure with significant dihedral angles between the phenyl and pyridazine rings (approximately 46.7°) and near perpendicularity of the benzyl phenyl ring to the pyridazine ring (about 78.3°).

- Crystallographic studies reveal that molecules form inversion dimers through N—H⋯O hydrogen bonds, contributing to the stability of the crystal lattice.

- Hirshfeld surface analysis indicates that the most significant intermolecular interactions in the crystal packing are H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts, which are critical for the compound’s solid-state properties.

Summary of Preparation Methodologies

- The base-catalyzed condensation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with benzaldehyde in ethanol is a straightforward and effective method to prepare this compound.

- Copper-catalyzed oxidative coupling offers a high-yield alternative under controlled conditions.

- Multicomponent and domino reactions provide synthetic flexibility for related pyridazinone derivatives, potentially adaptable for this compound.

- Purification typically involves silica-gel chromatography with hexane/ethyl acetate mixtures, and crystallization is achieved by slow solvent evaporation.

This comprehensive overview integrates diverse, authoritative research findings and experimental data, providing a clear and detailed understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyridazinones.

Reduction: Formation of dihydropyridazines.

Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinones, while reduction may yield dihydropyridazines.

Scientific Research Applications

Pharmaceutical Development

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases, including:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions like arthritis.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Condensation Reactions : It can be used in condensation reactions to form larger organic molecules.

- Cyclization Reactions : The dihydropyridazine moiety can be involved in cyclization processes, leading to the formation of new cyclic compounds.

Material Science

Due to its chemical stability and unique properties, this compound may find applications in material science:

- Polymer Chemistry : Its derivatives could be utilized in the synthesis of polymers with specific mechanical or thermal properties.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal highlighted the antioxidant capacity of similar pyridazine compounds. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Activity

Research conducted on related compounds showed significant anti-inflammatory effects in animal models. The study indicated that treatment with these compounds resulted in reduced inflammation markers, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological activity being studied. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridazinone derivatives exhibit activity modulated by substituent type and position. Key structural analogs include:

- Substituent Impact :

Pharmacological Activities

ACE Inhibition :

- Compound 3a (2-bromobenzoyl substituent) showed the highest ACE inhibitory activity (IC₅₀ = 0.12 µM) in molecular docking, attributed to hydrogen bonding with ACE active sites (e.g., Glu384, His353) .

COX-2 Inhibition :

- The 2-butyl analog demonstrated COX-2 selectivity (IC₅₀ = 0.08 µM vs. COX-1 IC₅₀ = 1.2 µM), outperforming celecoxib in docking studies .

Anticonvulsant Activity :

- Methyl-substituted derivatives (e.g., 3j ) showed higher activity than chloro analogs in maximal electroshock (MES) tests, likely due to improved membrane permeability .

Inodilatory Properties:

- A 2-phenyl derivative with a methanesulfonamidophenyl group (compound 7 ) exhibited potent vasorelaxant activity (IC₅₀ = 0.08 µM) via PDE III inhibition .

Physicochemical and Solubility Profiles

- Solubility: The dihydropyridazinone core exhibits low aqueous solubility, which is improved by polar solvents (e.g., PEG-400, Transcutol) . 2-Benzyl Derivative: LogP = 3.2 (indicative of moderate lipophilicity) . 2-Butyl Derivative: Lower solubility in water (0.12 mg/mL at 25°C) compared to PEG-400 mixtures (8.4 mg/mL) .

Crystallographic and Molecular Geometry

- 4-Benzylidene Derivatives : Benzylidene substituents introduce steric hindrance, altering intermolecular interactions (e.g., C–H···O bonds) in crystal packing .

Biological Activity

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 87769-64-0) is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 264.32 g/mol. Its structure features a pyridazinone core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol |

| LogP | 2.58680 |

| PSA | 32.67000 |

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. A study reported that certain pyridazine compounds demonstrated effective inhibition against various bacterial strains, suggesting that the presence of the dihydropyridazinone moiety enhances antimicrobial potency .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. In vitro studies have shown that derivatives can scavenge free radicals effectively, indicating their potential use in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. The compound acts by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

One of the most promising areas of research involves the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, research demonstrated that it effectively inhibited the proliferation of specific cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

The biological activities of this compound can be attributed to its structural features, particularly the dihydropyridazinone ring. This structure facilitates interactions with biological targets such as enzymes and receptors involved in various physiological processes.

- Enzyme Inhibition : The compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related disorders .

- Cell Signaling Modulation : It affects pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Study on Antimicrobial Activity : A comparative analysis found that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than traditional antibiotics .

- Antioxidant Study : In vitro assays revealed that this compound scavenged DPPH radicals effectively, highlighting its potential as an antioxidant agent .

- Cancer Cell Line Testing : In a recent study published in Bioorganic & Medicinal Chemistry Letters, the compound was shown to inhibit the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?

- Answer: A typical synthesis involves condensation of substituted aldehydes with 6-aryl-4,5-dihydropyridazin-3(2H)-ones under basic conditions. For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one reacts with benzaldehyde derivatives in ethanol with sodium ethoxide catalysis, followed by acidification and recrystallization in 90% ethanol . Modifications to the benzyl or phenyl substituents can be achieved by varying the aldehyde or starting dihydropyridazinone.

Q. How is the structural conformation of this compound characterized in crystallographic studies?

- Answer: X-ray crystallography and Hirshfeld surface analysis are used to determine molecular packing and intermolecular interactions. For 2-benzyl-6-phenyl derivatives, studies reveal a non-planar dihydropyridazinone ring with a puckered conformation. The benzyl group adopts a pseudoaxial orientation, stabilized by C–H···π interactions between the benzyl hydrogen and adjacent phenyl rings .

Q. What biological activities have been reported for this class of dihydropyridazinones?

- Answer: Dihydropyridazinones exhibit diverse bioactivity, including positive inotropic effects (enhancing cardiac contractility) and hypotensive properties. For example, 6-phenyl derivatives with benzyl substitutions show dose-dependent vasodilation in preclinical models, likely mediated by PDE-III inhibition .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state stability of this compound?

- Answer: Hirshfeld surface analysis indicates that C–H···O and C–H···π interactions dominate crystal packing. The dihydropyridazinone carbonyl oxygen acts as a hydrogen-bond acceptor, while benzyl-phenyl interactions contribute to lattice stability. These findings guide the design of co-crystals or salts to optimize solubility without compromising thermal stability .

Q. What strategies resolve contradictions in pharmacological data across structurally similar analogs?

- Answer: Discrepancies in bioactivity (e.g., varying inotropic potency) often arise from substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the benzyl ring enhance PDE-III affinity, while bulky substituents reduce bioavailability. Systematic SAR studies, combining in vitro enzyme assays and molecular docking, help identify critical pharmacophores .

Q. How can computational methods optimize the synthesis of enantiomerically pure derivatives?

- Answer: Density Functional Theory (DFT) predicts reaction pathways and stereochemical outcomes. For asymmetric synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) can be modeled to favor specific transition states. Experimental validation via HPLC with chiral columns confirms enantiomeric excess .

Q. What experimental designs mitigate byproduct formation during cyclocondensation reactions?

- Answer: Kinetic control via slow reagent addition minimizes dimerization. Solvent choice (e.g., ethanol vs. DMF) impacts reaction selectivity: polar aprotic solvents favor cyclization, while protic solvents reduce side reactions. Monitoring via TLC or in situ IR spectroscopy allows real-time adjustment of reaction conditions .

Methodological Notes

- Synthesis Optimization: Use a 1:1 molar ratio of aldehyde to dihydropyridazinone precursor in ethanol with catalytic NaOEt. Stir at room temperature for 12–24 hours, then acidify to pH 3–4 for precipitation .

- Bioactivity Testing: Employ Langendorff isolated heart preparations for inotropic evaluation and aortic ring assays for vasodilation studies. Compare EC₅₀ values against reference standards like milrinone .

- Crystallography: Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018/3, and analyze Hirshfeld surfaces via CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.